N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide
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Overview
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidinone ring attached to a phenyl group, which is further connected to a propanamide moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Formation of Piperidinone: The piperidine is oxidized to form the piperidinone ring using sodium chlorite under a carbon dioxide atmosphere.
Coupling Reaction: The piperidinone is then coupled with a phenyl group through a nucleophilic substitution reaction.
Amidation: The final step involves the amidation of the phenyl group with propanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The piperidinone ring can be further oxidized to form more complex lactam structures.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, carbon dioxide atmosphere.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of higher lactams.
Reduction: Secondary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The phenyl group provides hydrophobic interactions, while the propanamide moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X, featuring a similar piperidinone structure.
Fentanyl Analogs: Compounds with similar piperidine rings used in pain management.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSGXPBJANACJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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